N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the formation of an N,N-dihydroxymethyl amine intermediate. This intermediate is then converted into an N-hydroxymethyl Mannich base, which finally reacts with phenol to generate the benzoxazine ring . Another method involves the imine formation between salicylaldehyde and selected primary amines, followed by reduction to a secondary amine and ring closure using formaldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is primarily used in proteomics research . It is a biochemical tool for studying protein interactions, modifications, and functions. Additionally, it may have applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of novel materials .
Mechanism of Action
The mechanism of action of N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate: This compound has a similar dihydro structure but differs in its functional groups and applications.
N,N-diethyl-3,4-dihydro-2H-1,3-benzoxazine: This compound is structurally similar but lacks the carboxamide group, which may affect its reactivity and applications.
Uniqueness
N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its applications in proteomics research and potential in medicinal chemistry further highlight its uniqueness .
Properties
IUPAC Name |
N,N-diethyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-3-15(4-2)13(16)12-9-14-10-7-5-6-8-11(10)17-12;/h5-8,12,14H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NETYKMWKIXQCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CNC2=CC=CC=C2O1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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